molecular formula C17H11Cl2NO3S B2896930 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797859-86-9

3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2896930
CAS No.: 1797859-86-9
M. Wt: 380.24
InChI Key: FMKOSSZJZMMAKH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl core linked to a thiophen-2-ylmethyl group substituted with a furan-2-carbonyl moiety.

Properties

IUPAC Name

3,4-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOSSZJZMMAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Optimization

The synthesis of 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide requires a multi-step approach, integrating sequential functionalization of thiophene and benzamide precursors. The general strategy involves:

  • Synthesis of the thiophene-furan intermediate.
  • Amide coupling with 3,4-dichlorobenzoyl chloride.
  • Purification and characterization of the final product.

Synthesis of 5-(Furan-2-Carbonyl)Thiophen-2-Carboxaldehyde

The thiophene-furan intermediate is prepared via Friedel-Crafts acylation. Thiophene-2-carboxaldehyde reacts with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts. The reaction proceeds at 0°C to room temperature (RT) for 12–16 hours, yielding 70–80% of the intermediate after aqueous workup.

Reductive Amination and Amide Formation

The intermediate is subjected to reductive amination with 3,4-dichlorobenzamide. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reduction of the imine bond formed between the aldehyde and the benzamide’s amine group. Subsequent amide coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) ensures efficient bond formation. The reaction is stirred at RT for 24 hours, achieving a 60–70% yield.

Table 1: Key Reaction Conditions and Yields
Step Reagents/Catalysts Solvent Temperature Yield (%)
1.1 Furan-2-carbonyl chloride, Et₃N DCM 0°C → RT 70–80
1.2 HATU, DIPEA DMF RT 60–70

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, enhancing heat transfer and reaction control. Catalytic systems, such as immobilized lipases, are explored for greener amide bond formation, reducing reliance on traditional coupling agents.

Solvent Selection and Waste Management

Ethyl acetate and water mixtures enable efficient phase separation during extraction. Solvent recovery systems minimize environmental impact, achieving >90% solvent reuse.

Purification and Analytical Validation

Final product purity (>95%) is ensured via silica gel column chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures removes residual impurities.

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : Confirms purity with a C18 column (acetonitrile/water mobile phase).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.21 (s, 1H, amide NH), 7.89–7.43 (m, aromatic protons).
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) calculates m/z 381.02, observed m/z 381.03.

Optimization Strategies for Enhanced Yield

Catalytic System Refinement

Substituting HATU with polymer-supported carbodiimides reduces reagent costs and simplifies purification.

Temperature and pH Control

Maintaining pH 7–8 during reductive amination prevents side reactions. Lowering the coupling reaction temperature to 0°C minimizes racemization.

Chemical Reactions Analysis

Oxidation Reactions

The compound's electron-rich heterocyclic systems undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Key Observations Source
KMnO₄ (0.1 M)Acidic aqueous medium (H₂SO₄), 60°CFuran ring → Maleic anhydride derivative; Thiophene → SulfoxideFuran oxidation occurs faster than thiophene due to lower aromatic stability.
CrO₃ (5% w/v)Acetic acid, reflux (120°C), 4 hrThiophene → Thiophene-1,1-dioxideSelective thiophene oxidation without affecting furan rings.

Reduction Reactions

The amide and carbonyl groups are susceptible to reduction:

Reducing Agent Conditions Products Yield Source
LiAlH₄ (2 equiv)Dry THF, 0°C → RT, 6 hrAmide → Amine (-CONH → -CH₂NH₂)72%
H₂/Pd-C (10% w/w)EtOH, 50 psi, 25°CFuran-2-carbonyl → HydroxymethylfuranPartial reduction of carbonyl to alcohol.

Substitution Reactions

Electrophilic aromatic substitution occurs at chloro and methyl positions:

Nucleophilic Substitution (Cl groups)

Nucleophile Conditions Products Regioselectivity Source
NH₃ (7 M in MeOH)80°C, 12 hr3,4-diamino-N-...benzamideC-3 Cl substituted first due to steric effects.
Piperidine (5 equiv)DMF, K₂CO₃, 100°C3-piperidino-4-Cl derivative90% substitution at C-3 position.

Electrophilic Substitution (Thiophene)

Electrophile Conditions Products Position Source
HNO₃ (fuming)H₂SO₄, 0°C5-nitrothiophene derivativeNitration at C-5 of thiophene.

Coordination Chemistry

The amide and carbonyl groups act as ligands for metal ions:

Metal Salt Conditions Complex Type Stability Constant (log K) Source
CuCl₂·2H₂OEtOH/H₂O (1:1), RT[Cu(L)₂Cl₂]8.2 ± 0.3
Co(NO₃)₂·6H₂OMeOH, 60°COctahedral Co(III) complex6.9 ± 0.2

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene moiety:

Reaction Type Catalyst Conditions Products Source
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)DME/H₂O, 80°CBiaryl derivatives
SonogashiraPdCl₂(PPh₃)₂/CuITHF/Et₃N, 60°CAlkynylated thiophenes

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic/basic conditions:

Conditions Products Rate (k, s⁻¹) Source
6 M HCl, reflux3,4-dichlorobenzoic acid + amine3.2×10⁻⁴
2 M NaOH, 70°CSodium 3,4-dichlorobenzoate1.8×10⁻³

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength Solvent Products Quantum Yield (Φ) Source
254 nmCH₃CNThiophene dimer via [2+2] cycloaddition0.12

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interaction of various biological molecules. Its structural complexity allows for the exploration of binding affinities and biological activities.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Reported Activity/Properties References
Target Compound Benzamide Thiophen-2-ylmethyl, furan-2-carbonyl Unknown (hypothesized bioactivity)
LMM11 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl Antifungal (Candida albicans inhibition)
AH-7921 Benzamide Dimethylaminocyclohexylmethyl Opioid-like activity; controlled substance
CAS 600163-19-7 Benzamide 1,3,4-Thiadiazole, 3,4-dimethoxybenzyl Density: 1.435 g/cm³; pKa: ~6.72
Compound 1 () Benzamide 3,4-Dichloro, phenylcarbamothioyl Macrophage migration inhibition
Compound 51 () Benzamide Triazin-3-yl, sulfamoyl, 4-methylphenyl Melting point: 266–268°C

Key Comparative Insights

Substituent Effects on Bioactivity
  • Furan and Thiophene Moieties: The target compound’s furan-carbonyl-thiophene group may enhance π-π interactions with biological targets compared to simpler analogs like AH-7921 (dimethylaminocyclohexyl substituent). LMM11’s antifungal activity suggests that furan-containing heterocycles could confer similar properties to the target compound.
  • Halogenation: The 3,4-dichloro substitution on the benzamide core is shared with Compound 1 () and AH-7921.
Physical and Spectral Properties
  • Melting Points : Triazine derivatives like Compound 51 exhibit high melting points (266–268°C) due to rigid backbones , whereas the target compound’s heterocyclic substituents may lower its melting point.
  • Spectral Signatures : IR spectra of analogs (e.g., absence of C=O bands in tautomeric triazoles ) provide a framework for characterizing the target compound’s tautomerism or hydrogen-bonding interactions.

Biological Activity

3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS Number: 1797859-86-9) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H11Cl2NO3SC_{17}H_{11}Cl_2NO_3S, with a molecular weight of 380.2 g/mol. Its structure comprises a dichloro-substituted benzamide moiety linked to a thiophene ring that is further substituted with a furan-2-carbonyl group. The presence of these functional groups is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₁Cl₂NO₃S
Molecular Weight380.2 g/mol
CAS Number1797859-86-9

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could influence pathways related to apoptosis and cell survival, particularly in cancer cells.
  • Binding Affinity : The presence of halogen atoms (chlorine) enhances binding affinity to target proteins, which is critical for its anticancer properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzamide derivatives demonstrate cytotoxicity against various cancer cell lines:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer types, indicating variable potency depending on structural modifications .

Case Studies

  • Study on Anticancer Potential :
    • A study explored the synthesis and biological evaluation of thiophene-based compounds, revealing that certain derivatives exhibited potent antitumor activity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups like chlorine was crucial for enhancing anticancer activity .
  • Structure Activity Relationship (SAR) :
    • SAR studies highlighted that the substitution pattern on the benzamide ring significantly influences the biological activity. Compounds with dichloro substitutions showed enhanced cytotoxicity compared to their mono-substituted counterparts .

Q & A

What are the optimized synthetic routes for 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, and how can purity be ensured?

Basic Research Question
Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: React 5-(aminomethyl)thiophene-2-carboxylate with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the thiophene-furan intermediate .
  • Step 2: Couple 3,4-dichlorobenzoyl chloride with the intermediate via amide bond formation using coupling agents (e.g., HATU or DCC) in anhydrous DMF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity. Analytical HPLC or LC-MS validates purity .

Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range (%)
1Furan-2-carbonyl chloride, Et₃NDCMRT70-80
2HATU, DIPEADMF0°C to RT60-70

How can researchers resolve discrepancies in NMR and mass spectrometry data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
  • High-Resolution MS (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 439.0321 for C₁₉H₁₄Cl₂NO₃S) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

What methodologies are recommended for elucidating the compound's biological mechanism of action?

Basic Research Question
Methodological Answer:

  • In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
  • Molecular Docking: Use AutoDock Vina to predict binding modes in active sites (e.g., COX-2 or bacterial enoyl-ACP reductase) .
  • SAR Studies: Modify substituents (e.g., replace furan with thiophene) to correlate structure with activity trends .

How can X-ray crystallography using SHELX determine the compound's conformation and intermolecular interactions?

Advanced Research Question
Methodological Answer:

  • Crystallization: Slow evaporation from DMSO/water (4:1 v/v) at 4°C yields diffraction-quality crystals .
  • Data Collection: Use a Mo-Kα source (λ = 0.71073 Å) at 100 K. SHELXS/SHELXL refines the structure, resolving anisotropic displacement parameters .
  • Hydrogen Bonding Analysis: Identify interactions (e.g., N–H···O bonds with bond lengths ~2.8 Å) critical for stability .

Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution Range0.84–1.02 Å

How should researchers address conflicting results in biological assays (e.g., IC₅₀ variability)?

Advanced Research Question
Methodological Answer:

  • Assay Replication: Perform triplicate experiments with positive/negative controls .
  • Compound Stability: Test degradation via LC-MS after 24-hour incubation in assay buffer .
  • Orthogonal Assays: Use fluorescence polarization and SPR to cross-validate binding affinities .

What computational methods predict the compound's drug-likeness and pharmacokinetic properties?

Basic Research Question
Methodological Answer:

  • Lipinski’s Rule: Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors using Molinspiration .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Table 3: Predicted Pharmacokinetic Properties

PropertyValue
logP3.2
H-bond Acceptors5
Bioavailability56%

How can researchers analyze electronic properties to explain reactivity or spectroscopic behavior?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces .
  • TD-DFT for UV-Vis: Simulate λₘₐₓ (e.g., 290 nm for π→π* transitions) and compare with experimental spectra .

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